5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Mechanism of Action
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely and are influenced by factors such as the compound’s chemical structure and the physiological characteristics of the individual .
The result of the compound’s action can include various molecular and cellular effects, depending on the specific targets and pathways affected . Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of 5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the reaction of 2-thioacetohydrazide with carbon disulfide in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux . This method yields the desired compound with high purity and efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5,7-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
5,7-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is unique due to its specific structural features and biological activities. Similar compounds include:
5,7-Diethyl-1,2,4-triazolo[1,5-a]pyrimidine: Exhibits similar biological activities but with different potency and selectivity.
7-Isobutyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Another derivative with distinct chemical properties and applications.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its unique biological activities and potential therapeutic applications.
These comparisons highlight the versatility and potential of this compound in various scientific and industrial fields.
Properties
IUPAC Name |
5,7-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-7(3-13)6(2)12-8(11-5)9-4-10-12/h3-4,6H,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYVMSTVSNTPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(NC2=NC=NN12)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.